molecular formula C15H17BrN4OS B2712865 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2310160-13-3

3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2712865
CAS No.: 2310160-13-3
M. Wt: 381.29
InChI Key: XBIXPDQTIRLEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a synthetic compound featuring a propan-1-one backbone linked to a piperazine ring substituted with a 1,2,5-thiadiazol heterocycle and a 2-bromophenyl group.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4OS/c16-13-4-2-1-3-12(13)5-6-15(21)20-9-7-19(8-10-20)14-11-17-22-18-14/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIXPDQTIRLEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions.

    Coupling with Bromophenyl Group: The final step involves coupling the thiadiazole-piperazine intermediate with a bromophenyl group using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one may exhibit antiviral properties by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds inhibit the reverse transcriptase enzyme essential for the replication of viruses such as HIV-1. The structural motifs present in this compound suggest a mechanism of action that could disrupt viral replication processes .

Anticancer Potential

The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Studies have shown that derivatives of piperazine and thiadiazole exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have demonstrated significant cytotoxicity against human colon cancer cells and other malignancies . The exploration of its anticancer properties could lead to the development of novel therapeutic agents.

Neurological Applications

The piperazine moiety is known for its potential neuropharmacological effects. Compounds containing piperazine rings have been investigated for their actions as anxiolytics and antidepressants. The incorporation of the thiadiazole group may enhance these effects, making it a subject of interest in neurological research .

Case Studies and Research Findings

Study Focus Findings
Study on NNRTIsEvaluated various compounds for HIV inhibitionCompounds similar to 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one showed promising inhibitory activity against HIV reverse transcriptase .
Anticancer ActivityTested derivatives on human cancer cell linesSignificant cytotoxicity was observed with IC50 values lower than 10 μM against multiple cancer types .
Neuropharmacological EffectsInvestigated piperazine derivativesCompounds demonstrated anxiolytic effects in animal models, suggesting potential therapeutic uses in anxiety disorders .

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Piperazine-Propanone Derivatives

The target compound shares its propan-1-one-piperazine core with 1-(5-methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one hydrochloride (CIBA 1002-Go), reported in Journal of Pharmacy and Pharmacology . Key differences include:

  • Substituent Effects: The target’s 2-bromophenyl group offers greater electron-withdrawing and lipophilic properties compared to CIBA 1002-Go’s o-tolyl (methylphenyl) and pyrazolyl substituents. The thiadiazol group in the target compound replaces CIBA 1002-Go’s pyrazole, introducing a sulfur-nitrogen heterocycle with distinct electronic properties.
Compound Core Structure Aryl Substituent Heterocycle Molecular Weight (g/mol)
Target Compound Piperazine-propanone 2-Bromophenyl 1,2,5-Thiadiazol ~435.3 (calculated)
CIBA 1002-Go Piperazine-propanone o-Tolyl Pyrazole ~380 (estimated)

Pharmacological Implications : CIBA 1002-Go influences catecholamine stores in rat and cat tissues, suggesting adrenergic or dopaminergic activity . The target’s bromophenyl-thiadiazol combination may enhance binding affinity to similar targets due to increased lipophilicity and electronic effects.

Thiadiazol vs. Thiazol Derivatives

The target’s 1,2,5-thiadiazol group distinguishes it from thiazol-containing analogs in Molecules (2013), such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) . Key comparisons include:

  • Thiadiazol’s smaller size may reduce steric hindrance compared to bulkier thiazol derivatives.
Compound Core Structure Heterocycle Molecular Weight (g/mol) Yield (%)
Target Compound Piperazine-propanone Thiadiazol ~435.3 N/A
11a Piperazine-thiazol-urea Thiazol 483.2 85.1

Synthetic Efficiency : Yields for thiazol derivatives (e.g., 85–88% for compounds 11a–11o) suggest robust synthetic routes for such heterocycles . Thiadiazol synthesis may require optimization due to its higher reactivity.

Halogen-Substituted Aryl Groups

The target’s 2-bromophenyl group can be compared to halogenated analogs in Molecules (2013), such as 1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) and 1-(3,4-dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11g) .

  • Steric Effects: Bromine’s larger size may hinder binding in tight receptor pockets compared to smaller halogens.
Compound Aryl Substituent Halogen Molecular Weight (g/mol)
Target Compound 2-Bromophenyl Br ~435.3
11f 3-Chlorophenyl Cl 500.2
11g 3,4-Dichlorophenyl Cl 534.2

Biological Relevance : Chlorophenyl derivatives (e.g., 11f, 11g) are common in kinase inhibitors and GPCR modulators due to their balance of lipophilicity and electronic effects . The bromophenyl group in the target compound may offer unique selectivity profiles in such applications.

Research Findings and Implications

  • Structural Insights: The thiadiazol-piperazine-propanone scaffold combines electronic deficiency (thiadiazol) with conformational flexibility (piperazine), making it suitable for targeting enzymes or receptors requiring both polar and hydrophobic interactions.
  • Pharmacological Potential: Analogous compounds (e.g., CIBA 1002-Go) demonstrate catecholamine modulation , suggesting the target compound could be optimized for CNS disorders. Thiadiazol’s electron deficiency may enhance binding to ATP-binding pockets in kinases.
  • Synthetic Challenges : While thiazol derivatives are synthesized with high yields (~85–88%) , thiadiazol-containing compounds may require specialized conditions due to their reactivity.

Biological Activity

The compound 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a synthetic derivative that incorporates a thiadiazole moiety, known for its diverse pharmacological properties. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of the compound includes:

  • A bromophenyl group
  • A thiadiazole ring
  • A piperazine moiety

This unique combination contributes to its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiadiazole structure exhibit activity against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
GKP-F-67S. aureus0.03 µg/mL
GKP-245E. faecalis0.05 µg/mL
GKP-F-67C. albicans0.01 µg/mL

Studies have shown that the presence of the thiadiazole ring enhances the interaction with microbial enzymes, leading to effective inhibition of growth .

Anticancer Activity

The anticancer properties of thiadiazole derivatives are well-documented. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific molecular targets involved in cell cycle regulation.

Case Study: Anticancer Effects
A study demonstrated that derivatives similar to our compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds were found to be comparable to established chemotherapeutics like cisplatin .

Table 2: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound ASW7075
Compound BT47D8
Compound CHCV29T6

These findings suggest that the incorporation of the thiadiazole ring significantly enhances anticancer activity .

Anti-inflammatory Activity

Thiadiazoles are also recognized for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings
In vitro studies have shown that compounds with thiadiazole structures can reduce inflammation markers in cell cultures treated with inflammatory stimuli .

The biological activity of 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is primarily attributed to:

  • Thiadiazole Ring: Enhances interaction with biological targets.
  • Piperazine Moiety: Increases binding affinity and solubility.
  • Bromophenyl Group: Modulates pharmacokinetic properties.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperazine-thiadiazole core via nucleophilic substitution or coupling reactions. For example, thiadiazole-containing piperazine derivatives are often synthesized using methods analogous to those described for pyridinyl-piperazine systems .
  • Step 2: Condensation of the 2-bromophenylpropan-1-one moiety with the preformed piperazine-thiadiazole intermediate. This step may employ coupling agents like EDCI/HOBt or base-mediated nucleophilic acyl substitution .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol or DCM/hexane) is used to isolate the final product.

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during the coupling of the bromophenylpropanone and piperazine-thiadiazole units?

Answer:
Byproduct formation (e.g., incomplete substitution or oxidation) can be minimized by:

  • Temperature control: Maintaining temperatures between 0–25°C during acyl coupling to prevent thermal degradation of the thiadiazole ring .
  • Catalyst selection: Using palladium-based catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig coupling, which improves regioselectivity in aromatic systems .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Real-time monitoring: Employing TLC or HPLC-MS to track reaction progress and terminate at optimal conversion (~85–90%) to avoid side reactions .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy:
    • ¹H/¹³C NMR identifies substitution patterns on the phenyl and thiadiazole rings. For example, the 2-bromophenyl group shows distinct aromatic splitting (δ 7.2–7.8 ppm), while the thiadiazole protons resonate as singlets (δ 8.1–8.5 ppm) .
  • Mass spectrometry (HRMS): Confirms molecular weight (expected [M+H]⁺ ~434–436 Da) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Elemental analysis: Validates purity (>95%) by matching experimental and theoretical C, H, N, and Br percentages .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the thiadiazole-piperazine moiety?

Answer:
Single-crystal X-ray diffraction provides:

  • Bond angles and torsion angles: Clarifies conformational preferences (e.g., thiadiazole ring planarity and piperazine chair vs. boat conformations) .
  • Intermolecular interactions: Hydrogen bonding (N–H⋯O/N) and halogen (Br⋯π) interactions influence packing and stability .
  • Validation of regiochemistry: Confirms substitution positions on the thiadiazole ring, which are critical for biological activity .

Advanced: How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

Answer:

  • Target selection: Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) based on structural homology to thiadiazole-containing inhibitors .
  • Assay design:
    • In vitro kinase assays: Use fluorescence-based (e.g., ADP-Glo™) or radiometric (³²P-ATP) methods to measure IC₅₀ values .
    • Molecular docking: Perform simulations (AutoDock Vina, Schrödinger) to predict binding modes, focusing on interactions between the bromophenyl group and hydrophobic kinase pockets .
  • Control experiments: Compare with known inhibitors (e.g., imatinib) and include negative controls (e.g., DMSO vehicle) to validate specificity .

Advanced: How can contradictory reports on the compound’s solubility and bioavailability be resolved?

Answer:

  • Solubility profiling: Use shake-flask methods with varying pH (1.2–7.4) and solvents (PBS, DMSO) to quantify solubility. Partition coefficients (logP) can be calculated via HPLC retention times .
  • Bioavailability studies:
    • Permeability assays: Caco-2 cell monolayers assess intestinal absorption potential .
    • Metabolic stability: Liver microsome incubations (human/rat) identify metabolic hotspots (e.g., thiadiazole ring oxidation) .
  • Data reconciliation: Cross-reference results with computational models (e.g., QSPR) to identify outliers caused by experimental variability (e.g., temperature, buffer composition) .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

  • Toxicity screening: Conduct Ames tests for mutagenicity and acute toxicity assays (LD₅₀ in rodents) before large-scale use .
  • Handling precautions:
    • Use PPE (gloves, goggles) due to potential bromine-related skin/eye irritation.
    • Store under inert gas (argon) at –20°C to prevent thiadiazole ring degradation .

Advanced: What strategies can enhance the compound’s stability in aqueous solutions for in vivo studies?

Answer:

  • Formulation optimization:
    • Use cyclodextrin inclusion complexes or lipid nanoparticles to improve solubility and reduce hydrolysis .
    • Adjust pH to 6.0–6.5 to minimize thiadiazole ring protonation .
  • Stability-indicating assays: Monitor degradation via UPLC-PDA at accelerated conditions (40°C/75% RH) to identify degradation products (e.g., bromophenyl ketone oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.